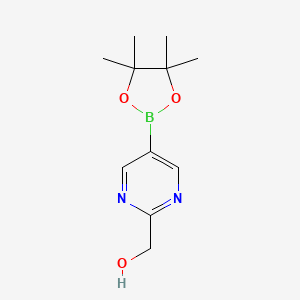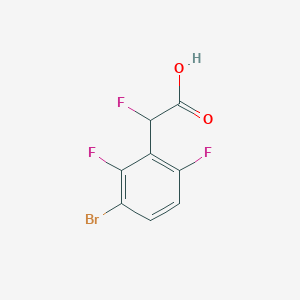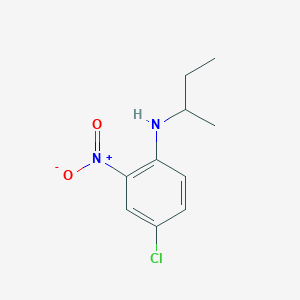
N-(Butan-2-yl)-4-chloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-4-chloro-2-nitroaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, a chloro group at the 4-position, and a nitro group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-4-chloro-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by alkylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-chloro-2-nitroaniline is then subjected to alkylation with butan-2-yl halide in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(Butan-2-yl)-4-chloro-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(Butan-2-yl)-4-chloro-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Alcohols or ketones derived from the oxidation of the butan-2-yl group.
Scientific Research Applications
Chemistry: N-(Butan-2-yl)-4-chloro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on the biological activity of aniline derivatives. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-chloro-2-nitroaniline depends on its specific application. In general, the presence of the nitro group can influence the compound’s reactivity and interaction with biological targets. The chloro group may enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The butan-2-yl group can provide steric hindrance, influencing the compound’s binding to molecular targets.
Comparison with Similar Compounds
N-(Butan-2-yl)-4-chloro-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-4-chloroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(Butan-2-yl)-2-nitroaniline: Similar but without the chloro group, affecting its chemical and biological properties.
Uniqueness: N-(Butan-2-yl)-4-chloro-2-nitroaniline is unique due to the combination of the nitro, chloro, and butan-2-yl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butan-2-yl-4-chloro-2-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-9-5-4-8(11)6-10(9)13(14)15/h4-7,12H,3H2,1-2H3 |
InChI Key |
MNPBYECEKQNYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


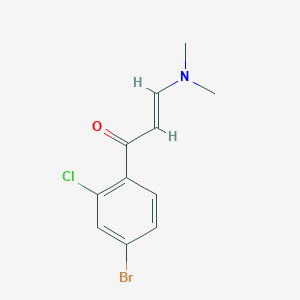
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)
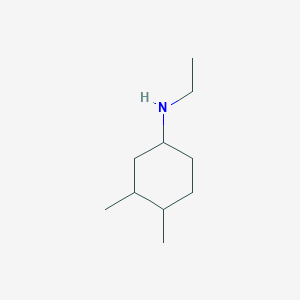
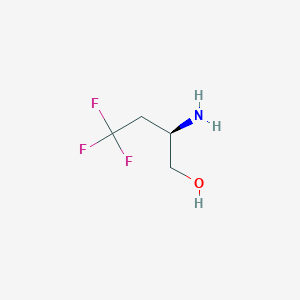
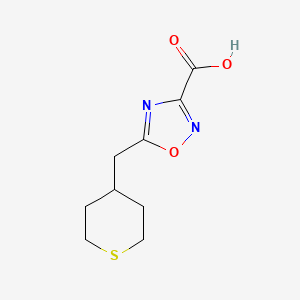
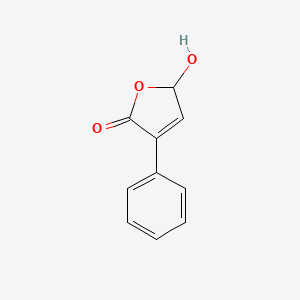
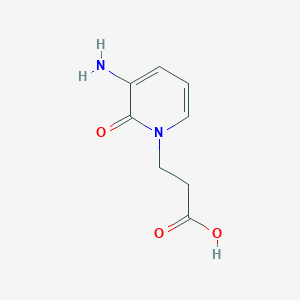
![1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
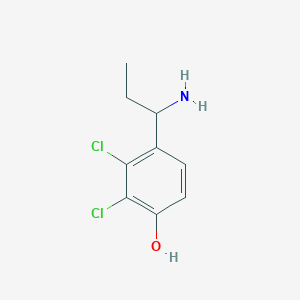
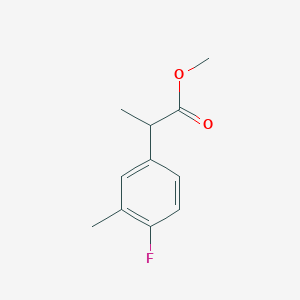
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13312711.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
